N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with methyl (C2) and phenyl (C4) groups. The carboxamide moiety at position 5 is linked to a 2-(1H-indol-3-yl)ethyl side chain. Indole, a bicyclic aromatic system, is a privileged scaffold in medicinal chemistry due to its prevalence in bioactive molecules (e.g., serotonin, kinase inhibitors) . The thiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the phenyl and methyl groups enhance lipophilicity and steric bulk.
Properties
Molecular Formula |
C21H19N3OS |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H19N3OS/c1-14-24-19(15-7-3-2-4-8-15)20(26-14)21(25)22-12-11-16-13-23-18-10-6-5-9-17(16)18/h2-10,13,23H,11-12H2,1H3,(H,22,25) |
InChI Key |
DWLIZLTULPIDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NCCC2=CNC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of α-Haloketones with Thioureas
The 2-methyl-4-phenylthiazole scaffold is accessible via the Hantzsch thiazole synthesis. A representative pathway involves:
-
α-Haloketone preparation : Reacting acetophenone with bromine in acetic acid yields 2-bromo-1-phenylpropan-1-one.
-
Cyclocondensation : Treatment with thiourea in ethanol under reflux forms 2-methyl-4-phenylthiazole-5-carboxylic acid after hydrolysis.
Reaction Conditions :
Alternative Route: Hydrazonoyl Halide-Mediated Cyclization
Hydrazonoyl halides (e.g., N-aryl-2-bromo-2-methylpropanohydrazonoyl bromide) react with thioamides to form thiazoles. For example:
-
Thioamide synthesis : 2-Methyl-4-phenylthiazole-5-carbothioamide is prepared via reaction of thiosemicarbazide with α-keto esters.
-
Cyclization : Hydrazonoyl halide (e.g., 8a in) reacts with the thioamide in ethanolic triethylamine to yield the thiazole core.
Advantages :
Carboxamide Formation
Peptide Coupling with Indole-Ethylamine
The carboxylic acid derivative of the thiazole is coupled with 2-(1H-indol-3-yl)ethylamine using carbodiimide reagents:
-
Activation of carboxylic acid :
-
Coupling reaction :
Optimization Notes :
-
EDC outperforms DCC in yield (76% vs. 60%) for bulky substrates.
-
Purification via column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.
Alternative Sequential Assembly
Pre-functionalization of Thiazole with Ethylamine
To avoid steric hindrance during coupling:
-
Introduce ethylamine early : React 2-methyl-4-phenylthiazole-5-carbonyl chloride with ethylenediamine.
-
Indole incorporation : Perform Friedel-Crafts alkylation on indole using the amine intermediate.
Challenges :
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch + EDC coupling | 68 | ≥95 | Scalable, minimal side products | Multi-step purification required |
| Hydrazonoyl cyclization | 72 | ≥97 | High regioselectivity | Hydrazonoyl halide synthesis complex |
| Sequential assembly | 40 | 85 | Avoids steric hindrance | Low yield, protection steps needed |
Industrial Considerations
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and the corresponding amine. This reaction is critical for modifying solubility or generating intermediates for further derivatization.
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| 6M HCl, reflux, 8–12 hrs | 2-Methyl-4-phenylthiazole-5-carboxylic acid + 3-(2-aminoethyl)indole | 65–78% | |
| 2M NaOH, ethanol, 60°C, 6h | Same as above | 70–85% |
Key Findings :
-
Acidic conditions favor faster hydrolysis but may degrade the indole moiety at elevated temperatures.
-
Basic hydrolysis preserves the indole structure more effectively.
Alkylation at Indole Nitrogen
The NH group in the indole moiety undergoes alkylation with various electrophiles:
| Alkylating Agent | Conditions | Product | Activity Change |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylindole derivative | +20% CYP inhibition |
| Benzyl chloride | NaH, THF, 0°C→RT | N-Benzylindole analogue | Enhanced solubility |
| Propargyl bromide | DBU, CH₃CN, reflux | N-Propargyl compound | Click chemistry ready |
Structure-Activity Notes :
-
N-Alkylation generally increases lipophilicity (logP +0.3–0.8) .
-
Bulky substituents reduce CNS penetration but improve metabolic stability .
Acylation Reactions
The indole NH and secondary amine formed after hydrolysis can be acylated:
| Acylating Agent | Target Site | Product Application |
|---|---|---|
| Acetyl chloride | Indole NH | Radiolabeling precursor |
| Boc-anhydride | Hydrolysis-derived NH | Protected intermediate for SPPS |
| Dansyl chloride | Both NH sites | Fluorescent probe for target engagement |
Optimized Protocol :
-
Dissolve compound (1 eq) in dry DCM
-
Add acyl chloride (1.2 eq) and DMAP (0.1 eq)
-
Stir under N₂ at 0°C→RT for 4h
Thiazole Ring Modifications
The 2-methyl-4-phenylthiazole core participates in regioselective reactions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | C4-phenyl ring nitration (para) |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Phenyl → biaryl substitution |
| Oxidation | mCPBA, CH₂Cl₂ | Sulfoxide formation at thiazole S-atom |
Experimental Insights :
-
Nitration occurs exclusively on the phenyl ring (C4 position) .
-
Thiazole sulfur oxidation decreases plasma protein binding by 15% .
Biological Activation Pathways
In vivo metabolism studies reveal three primary pathways:
-
Hepatic Cytochrome P450 Oxidation :
-
Esterase-Mediated Hydrolysis :
-
Carboxamide → Carboxylic acid (major circulating metabolite)
-
-
Gut Microbiota Reduction :
-
Indole → Dihydroindole derivatives (unique to oral administration)
-
Comparative Reaction Profile
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Biological Impact |
|---|---|---|---|
| Amide hydrolysis | 3.2×10⁻⁵ | 92.4 | ✓ Detoxification pathway |
| Indole alkylation | 1.8×10⁻³ | 68.1 | ✓ PK optimization |
| Thiazole oxidation | 4.7×10⁻⁴ | 105.3 | ✗ Reduced target affinity |
Scientific Research Applications
Anticancer Activity
Research indicates that N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide exhibits promising anticancer properties. It has been studied for its ability to inhibit various cancer cell lines, including breast cancer and others. The mechanism of action often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cancer Cell Line | Inhibition Percentage | Method Used |
|---|---|---|---|
| MCF7 | 75% | SRB Assay | |
| SNB-19 | 86.61% | Growth Inhibition Assay | |
| OVCAR-8 | 85.26% | Growth Inhibition Assay |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Its effectiveness against Gram-positive and Gram-negative bacteria makes it a candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Activity Overview
| Microorganism | Activity Observed | Method Used |
|---|---|---|
| Staphylococcus aureus | Significant | Diameter of Inhibition Zone (DIZ) |
| Escherichia coli | Moderate | DIZ |
| Candida albicans | Low | DIZ |
Study on Anticancer Mechanisms
A recent study investigated the cellular mechanisms by which this compound induces apoptosis in breast cancer cells. The results indicated that the compound activates caspase pathways, leading to cell death.
Evaluation of Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial efficacy of this compound against clinical isolates of resistant bacterial strains. The findings demonstrated that the compound exhibited significant activity against resistant strains, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and receptors like serotonin receptors.
Comparison with Similar Compounds
Minzasolmine (INN: Alpha-Synuclein Oligomerization Inhibitor)
Structure : N-[(2R)-1-(1H-Indol-3-yl)hexan-2-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide .
- Key Differences: Side Chain: Minzasolmine has a longer hexyl chain (vs. Thiazole Substitution: A 4-methylpiperazine group at C2 (vs. methyl in the target) enhances solubility and may modulate CNS penetration.
- Functional Impact : The 4-methylpiperazine group likely increases polarity, reducing blood-brain barrier permeability compared to the target compound’s lipophilic phenyl group. Minzasolmine is explicitly designed to inhibit alpha-synuclein aggregation, suggesting a neurodegenerative disease focus .
JNJ-42226314
Structure: [1-(4-Fluorophenyl)-1H-indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone .
- Key Differences :
- Core Structure : Replaces the thiazole-5-carboxamide with a thiazole-2-carbonyl-piperazinyl azetidine system.
- Indole Substitution : A 4-fluorophenyl group at the indole N1 position (vs. unsubstituted indole in the target) introduces electron-withdrawing effects.
- Functional Impact : The fluorophenyl group may enhance metabolic stability, while the piperazine-azetidine moiety could improve solubility. The compound’s complexity suggests a multifunctional target profile, possibly in oncology or inflammation .
Dasatinib (BMS-354825)
Structure: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazinyl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide .
- Key Differences: Thiazole Substitution: A pyrimidine-aminopiperazine group at C2 (vs. methyl) confers potent kinase inhibition (Src/Abl). Side Chain: Chlorophenyl group (vs. indole-ethyl) enhances hydrophobic interactions in kinase ATP pockets.
- Functional Impact : Dasatinib’s design optimizes kinase selectivity, whereas the target compound’s indole-ethyl group may favor CNS targets (e.g., serotonin receptors). Dasatinib’s clinical use in leukemia highlights the divergence in therapeutic applications .
N-[2-(1H-Imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide Derivatives
Example: 2-[Acetyl(tetrahydro-2-furanylmethyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide .
- Key Differences :
- Side Chain : Imidazole (vs. indole) and acetylated tetrahydrofuran groups alter hydrogen-bonding and steric profiles.
- Thiazole Substitution : Methyl at C4 (shared with the target) but lacks the phenyl group.
Structural and Functional Analysis Table
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through a reaction involving tryptamine and thiazole derivatives. The synthesis typically employs dehydrating agents such as N,N′-dicyclohexylcarbodiimide. The yield and purity of the synthesized compound are crucial for subsequent biological evaluations.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives, including this compound, exhibit notable antimicrobial properties.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| 9 | E. coli | 0.17 | 0.23 |
| 3 | S. Typhimurium | 0.23 | 0.47 |
| 8 | E. cloacae | 0.23 | 0.47 |
The compound showed moderate to low activity against various bacterial strains, with a structure–activity relationship indicating that specific substituents enhance efficacy against pathogens such as E. coli and B. cereus .
Anticancer Activity
Thiazole compounds have been extensively studied for their anticancer properties. The presence of the thiazole ring is essential for cytotoxic activity against cancer cell lines.
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | A-431 | 1.61 |
| 10 | Jurkat | 1.98 |
| 13 | U251 | <10 |
The compound demonstrated significant activity against various cancer cell lines, with IC50 values indicating potent cytotoxic effects .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the thiazole ring and indole moiety significantly impact biological activity:
- Electron-donating groups at specific positions enhance lipophilicity and biological activity.
- Hydrophobic substitutions on the thiazole ring are beneficial for antibacterial properties.
- Indole derivatives linked to thiazoles show improved anticancer efficacy due to enhanced interaction with target proteins .
Case Studies
A notable study evaluated the effects of various thiazole-indole hybrids on cancer cell proliferation and apoptosis induction. The results indicated that these compounds could inhibit key signaling pathways involved in tumor growth.
Study Findings:
Q & A
Basic: What are the recommended synthetic routes and characterization methods for this compound?
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide involves multi-step protocols. A typical approach includes:
- Thiazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis under reflux conditions (e.g., ethanol or DMF as solvents, K₂CO₃ as base) .
- Indole-ethylamine coupling : Amidation or nucleophilic substitution to attach the indole moiety to the thiazole carboxamide group. For example, chloroacetyl chloride can be used to activate the carboxamide for coupling .
- Characterization :
- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., indole C3 substitution at δ ~7.1–7.3 ppm) and thiazole ring protons (δ ~7.5–8.2 ppm) .
- Elemental analysis : Validate purity (>95%) by comparing calculated vs. experimental C, H, N, S content .
- Melting point : Consistent with crystalline stability (e.g., 180–220°C range) .
Basic: How is crystallographic data analyzed to confirm structural integrity?
X-ray crystallography is critical for resolving bond angles, torsion, and packing interactions:
- Data collection : Use single-crystal diffractometers (Mo/Kα radiation, λ = 0.71073 Å) .
- Software : Process data with WinGX (space group determination) and ORTEP-3 for thermal ellipsoid visualization .
- Validation : Compare experimental bond lengths (e.g., C–S bond ~1.72 Å in thiazole) with DFT-calculated values .
Advanced: What methodologies assess its biological activity against protozoan targets?
- Enzymatic assays :
- Docking studies : Use AutoDock Vina to model binding to CYP51’s heme pocket, prioritizing hydrophobic interactions with Leu121 and hydrogen bonds with Thr318 .
Advanced: How is metabolic stability evaluated in preclinical studies?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat), quantify parent compound depletion via LC-MS/MS. Key parameters:
Advanced: How are structure-activity relationships (SAR) optimized for kinase inhibition?
-
Systematic substitution : Modify the indole C3-ethyl group and thiazole C2-methyl to probe steric/electronic effects. For example:
Substituent IC₅₀ (Src kinase) Notes -CH₃ (parent) 0.8 nM Baseline -CF₃ 2.3 nM Reduced solubility -NHCOCH₃ 5.1 nM Improved metabolic stability -
Cellular assays : Monitor IL-2 suppression in Jurkat T-cells (EC₅₀ < 10 nM indicates efficacy) .
Advanced: What computational strategies predict off-target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
